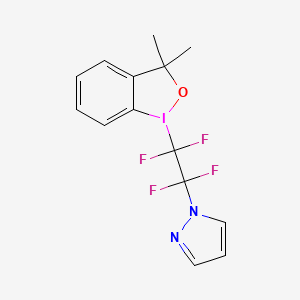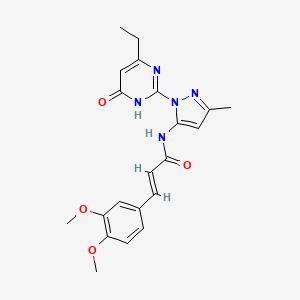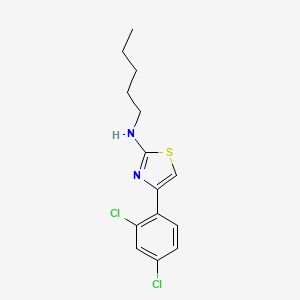
2-(4-(isopropylsulfonyl)phenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a sulfonyl group, an acetamide group, and a methoxyphenyl group. These groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, acetamide, and methoxyphenyl groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might make the compound a good electrophile, while the acetamide group could potentially participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl and acetamide groups could potentially affect the compound’s solubility, acidity, and stability .Aplicaciones Científicas De Investigación
Compound Synthesis and Chemical Analysis
- The compound is structurally related to a broad class of chemicals known for their roles in agriculture and pharmaceuticals. For instance, chloroacetamide herbicides and their metabolism in liver microsomes have been extensively studied, demonstrating complex metabolic pathways involving bioactivation and potential carcinogenicity, illustrating the critical importance of understanding the metabolic fate of related compounds for safety assessments (Coleman et al., 2000). Similarly, the study of acetochlor, a chloroacetanilide herbicide, and its high specific activity synthesis for metabolic and mode of action studies indicates the intricate relationship between chemical structure, biological activity, and methodological approaches in scientific research (Latli & Casida, 1995).
Pharmaceutical Applications and Mechanisms
- In pharmaceutical research, the exploration of compounds for their potential as anticonvulsants showcases the importance of chemical modifications to enhance biological activity. The synthesis and pharmacological assessment of acetamide derivatives, for example, emphasize the role of chemical structure in determining the efficacy of potential therapeutic agents (Rani et al., 2016). This underlines the relevance of detailed chemical investigation in the development of new drugs and therapeutic strategies.
Enzyme Inhibition and Biological Interactions
- The investigation into compounds for their enzyme inhibitory activities, such as those targeting carbonic anhydrase, reveals the potential for chemical entities to serve as lead compounds in drug discovery. Studies focusing on the inhibitory potencies of various compounds highlight the utility of chemical synthesis in identifying and optimizing inhibitors of therapeutic targets (Abdel-Aziz et al., 2015).
Environmental Interaction and Bioactivity
- The adsorption, bioactivity, and soil interaction studies of related acetamide compounds, such as acetochlor and metolachlor, provide insight into the environmental fate and impact of these chemicals. Understanding their behavior in soil and their bioactivity helps in assessing environmental risk and designing safer compounds (Weber & Peter, 1982).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4S/c1-18(2)30(27,28)22-12-6-19(7-13-22)16-23(26)25-17-24(14-4-5-15-24)20-8-10-21(29-3)11-9-20/h6-13,18H,4-5,14-17H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKCKMFSZUHWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylsulfonyl)phenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2892890.png)
![2-(naphthalen-2-yloxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2892891.png)
amino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2892892.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2892893.png)
![1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylprop-2-en-1-one](/img/structure/B2892895.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B2892898.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2892899.png)


![5-(2-Chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2892905.png)

![N-[3-(Phenylmethoxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2892909.png)